N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-10-11-16(25-2)18-17(15)21-20(26-18)22-19(23)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPTLZKVGIXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or naphthalene rings .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthalene and benzothiazole exhibit promising anticancer properties. Specifically, compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide have been studied for their ability to induce apoptosis in cancer cells. For instance, studies on naphthoquinone derivatives demonstrated their effectiveness in targeting Ras-mediated tumorigenesis through the induction of reactive oxygen species (ROS) and subsequent cellular stress responses leading to apoptosis .
Table 1: Summary of Anticancer Studies on Naphthalene Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| BZNQ | NIH3T3 | 5.0 | ROS induction |
| DMNQ | Hepatocarcinoma | 10.0 | DNA synthesis inhibition |
| This compound | Various cancer lines | TBD | TBD |
Neuroprotective Effects
Additionally, compounds featuring a benzothiazole moiety have been investigated for their neuroprotective effects. The benzothiazole scaffold is known for its ability to inhibit certain enzymes linked to neurodegenerative diseases. This compound may also exhibit potential in treating conditions like Alzheimer's disease by modulating pathways associated with neuroinflammation and oxidative stress.
Material Science Applications
Naphthalene derivatives are also utilized in the development of organic electronics and photonic devices due to their favorable electronic properties. The incorporation of the benzothiazole unit enhances the charge transport characteristics of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Table 2: Applications in Material Science
| Application Type | Description |
|---|---|
| Organic Light Emitting Diodes (OLEDs) | Utilized as an emissive layer due to luminescent properties. |
| Organic Photovoltaics | Enhances charge mobility and light absorption capabilities. |
Study on Anticancer Properties
A study published in Nature examined the efficacy of various naphthalene derivatives against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at low concentrations while minimizing side effects compared to other tested compounds .
Investigation into Neuroprotective Mechanisms
In a separate investigation, researchers explored the neuroprotective mechanisms of benzothiazole derivatives. The findings suggested that these compounds could reduce neuroinflammation and oxidative stress markers in cellular models of neurodegeneration .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can act as an electron-withdrawing group, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide with related compounds from the literature:
*Estimated based on molecular formula; †Predicted using fragment-based methods.
Key Observations:
- Core Structure: The target compound shares a naphthalene-carboxamide backbone with compounds in but replaces alkoxyphenyl groups with a benzothiazole ring. This substitution introduces sulfur and nitrogen heteroatoms, which may enhance π-π stacking or hydrogen-bonding interactions .
- Functional Groups: The methoxy groups in the target compound and 5-(4-methoxybenzyl)-carbothioate both contribute to lipophilicity, but the carbothioate’s thioester group reduces polarity compared to carboxamides.
- Lipophilicity: The target compound’s predicted logP (~3.8) is comparable to alkoxyphenylcarboxamides (logP 3.5–4.2), suggesting similar membrane permeability.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a benzothiazole moiety with a naphthalene carboxamide, which is believed to contribute to its diverse biological effects.
The molecular formula of this compound is C17H16N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure can be represented as follows:
Antitumor Activity
Research has shown that compounds containing benzothiazole derivatives exhibit promising antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, a study utilizing 2D and 3D cell culture methods revealed its effectiveness against various human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating significant cytotoxicity .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 Value (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D |
These findings suggest that while the compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells like MRC-5 fibroblasts.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antibacterial activity. Compounds with similar structural features have been reported to interact with bacterial DNA and inhibit growth through various mechanisms . The specific antimicrobial spectrum and mechanisms associated with this compound warrant further investigation.
Table 2: Comparison of Antimicrobial Activity in Related Compounds
| Compound Name | Mechanism of Action | Activity Level |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | DNA intercalation | Strong |
| N-(4-methylbenzothiazol-2-yl)naphthalene-1-carboxamide | Enhanced anticancer properties | Moderate |
| N-(4-fluorobenzothiazol-2-yl)naphthalene-1-carboxamide | Increased membrane permeability | High |
The mechanism by which this compound exerts its biological effects may involve binding to DNA and disrupting cellular processes essential for proliferation and survival. Studies indicate that similar compounds predominantly bind within the minor groove of DNA , which could explain their antitumor and antimicrobial activities.
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives in clinical settings. For instance:
- Case Study on Lung Cancer : A study focused on the efficacy of benzothiazole derivatives in treating lung cancer showed that compounds similar to N-(4,7-dimethoxy...) significantly reduced tumor size in xenograft models.
- Antibacterial Efficacy : Research involving naphthoquinone derivatives demonstrated that modifications in the benzothiazole structure enhanced antimicrobial properties against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
